

# An In-Depth Technical Guide to the Synthesis of Cinnamaldehyde Semicarbazone

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## Compound of Interest

Compound Name: Cinnamaldehyde, semicarbazone

Cat. No.: B1624275

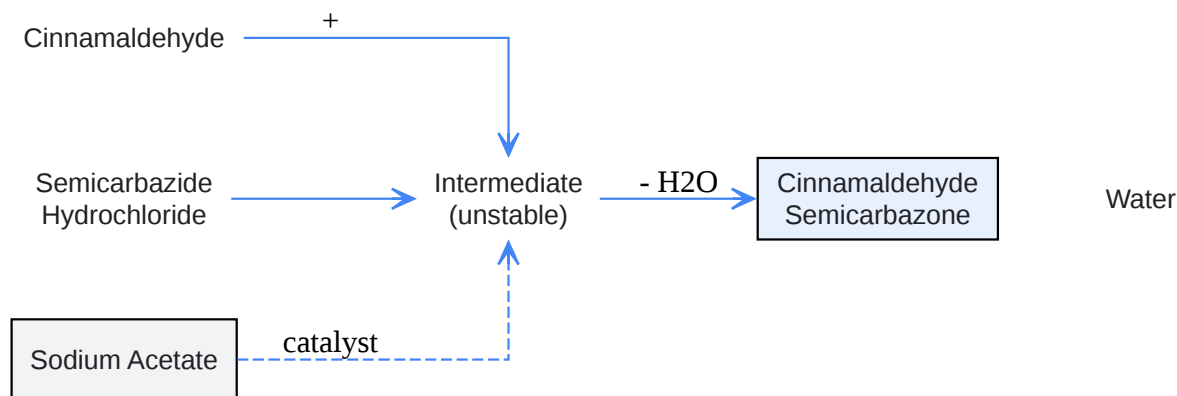
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This guide provides a comprehensive overview of the synthesis of cinnamaldehyde semicarbazone, a compound of interest in medicinal chemistry and materials science. The document details the chemical pathway, experimental protocols, and characterization data for this synthesis, presented in a clear and accessible format for laboratory professionals.

## Reaction Scheme and Mechanism

The synthesis of cinnamaldehyde semicarbazone proceeds through the condensation reaction of cinnamaldehyde with semicarbazide hydrochloride in the presence of a base, typically sodium acetate. This reaction is a classic example of the formation of a semicarbazone from an aldehyde, involving the nucleophilic attack of the terminal amino group of semicarbazide on the carbonyl carbon of cinnamaldehyde, followed by dehydration to form the final imine product.



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Caption: Reaction pathway for the synthesis of cinnamaldehyde semicarbazone.

## Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product involved in this synthesis.

Table 1: Properties of Reactants

Compound	Molecular Formula	Molecular Weight (g/mol)	Appearance
Cinnamaldehyde	C <sub>9</sub> H <sub>8</sub> O	132.16	Yellowish oily liquid
Semicarbazide Hydrochloride	CH <sub>6</sub> ClN <sub>3</sub> O	111.53	White crystalline solid
Sodium Acetate	C <sub>2</sub> H <sub>3</sub> NaO <sub>2</sub>	82.03	White crystalline powder

Table 2: Properties of Cinnamaldehyde Semicarbazone

Property	Value
Molecular Formula	C <sub>10</sub> H <sub>11</sub> N <sub>3</sub> O[1]
Molecular Weight	189.22 g/mol [1]
Appearance	Crystalline solid
Melting Point	215 °C[2]
Theoretical Yield	> 95% (under optimized conditions)[3]

## Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of cinnamaldehyde semicarbazone in a laboratory setting.

Materials and Equipment:

- Cinnamaldehyde
- Semicarbazide hydrochloride
- Sodium acetate
- Ethanol
- Water
- Round-bottom flask
- Reflux condenser
- Heating mantle or water bath
- Magnetic stirrer and stir bar
- Buchner funnel and filter paper
- Beakers and graduated cylinders

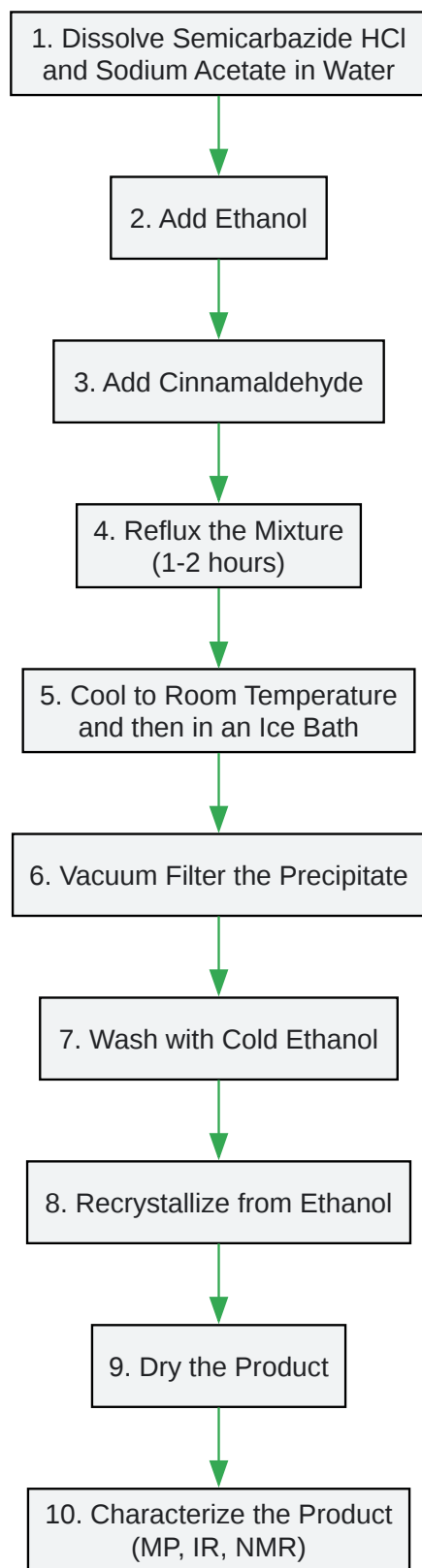
- Recrystallization apparatus

#### Procedure:

- **Preparation of the Semicarbazide Solution:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.12 g of semicarbazide hydrochloride and 1.64 g of sodium acetate in 10 mL of water.
- **Addition of Ethanol:** To the aqueous solution, add 20 mL of ethanol.
- **Addition of Cinnamaldehyde:** While stirring the semicarbazide solution, add 1.32 g (1.2 mL) of cinnamaldehyde.
- **Reaction Reflux:** Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or water bath. Continue the reflux for 1-2 hours. The formation of a precipitate should be observed.
- **Cooling and Isolation:** After the reflux period, cool the reaction mixture to room temperature, and then further cool it in an ice bath to maximize precipitation.
- **Filtration:** Collect the solid product by vacuum filtration using a Buchner funnel.
- **Washing:** Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
- **Recrystallization:** Purify the crude product by recrystallization from ethanol or an ethanol-water mixture to obtain pure cinnamaldehyde semicarbazone crystals.
- **Drying:** Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
- **Characterization:** Determine the melting point of the dried product and obtain spectroscopic data (IR,  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR) to confirm its identity and purity.

## Experimental Workflow

The following diagram illustrates the sequential steps of the experimental procedure.



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Caption: Step-by-step workflow for the synthesis of cinnamaldehyde semicarbazone.

## Spectroscopic Characterization Data

The identity and purity of the synthesized cinnamaldehyde semicarbazone can be confirmed by various spectroscopic techniques. Representative data is provided below.

Table 3: Spectroscopic Data of Cinnamaldehyde Semicarbazone

Technique	Characteristic Peaks/Shifts
IR (Infrared) Spectroscopy	$\sim 3470\text{ cm}^{-1}$ (N-H stretch), $\sim 3180\text{ cm}^{-1}$ (N-H stretch), $\sim 1680\text{ cm}^{-1}$ (C=O stretch, amide I), $\sim 1580\text{ cm}^{-1}$ (C=N stretch), $\sim 1490\text{ cm}^{-1}$ (aromatic C=C stretch)
$^1\text{H}$ NMR (Proton Nuclear Magnetic Resonance)	$\delta$ $\sim 6.5$ - $7.5$ (m, Ar-H and vinyl-H), $\delta$ $\sim 7.9$ (d, -CH=N-), $\delta$ $\sim 6.3$ (br s, -NH <sub>2</sub> ), $\delta$ $\sim 10.0$ (s, -NH-)
$^{13}\text{C}$ NMR (Carbon-13 Nuclear Magnetic Resonance)	$\delta$ $\sim 127$ - $136$ (aromatic and vinyl carbons), $\delta$ $\sim 142$ (-CH=N-), $\delta$ $\sim 157$ (C=O)

Note: The exact peak positions and multiplicities may vary slightly depending on the solvent and the specific instrument used.

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## References

- 1. Cinnamaldehyde, semicarbazone | C<sub>10</sub>H<sub>11</sub>N<sub>3</sub>O | CID 235545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cerritos.edu [cerritos.edu]
- 3. CN103880711A - Method for preparing aldehyde semicarbazone Schiff base - Google Patents [patents.google.com]

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